molecular formula C7H6N2O B3358935 Hydroxy(pyridin-2-yl)acetonitrile CAS No. 83012-15-1

Hydroxy(pyridin-2-yl)acetonitrile

Cat. No.: B3358935
CAS No.: 83012-15-1
M. Wt: 134.14 g/mol
InChI Key: QUNRUINSQUUCSU-UHFFFAOYSA-N
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Description

Hydroxy(pyridin-2-yl)acetonitrile, a nitrile-functionalized pyridine derivative, serves as a versatile precursor and key synthetic intermediate in organic and medicinal chemistry. Its molecular structure, featuring both a hydroxyl group and a nitrile moiety adjacent to the pyridine ring, makes it a valuable building block for constructing more complex nitrogen-containing heterocycles. The compound is cataloged under CAS Number 83012-15-1 . This compound is particularly valuable for synthesizing various azolylpyridines. For instance, it can be coupled with aromatic diazonium salts to form arylhydrazones, which can be further transformed into complex structures like 1,2,3-triazolylpyridines . Furthermore, its reactivity allows for condensation with reagents such as dimethylformamide dimethyl acetal (DMFDMA) to yield enaminonitrile derivatives. These intermediates are highly useful and can be cyclized with hydrazine hydrate to produce pharmacologically relevant aminopyrazole derivatives . The utility of 2-pyridylacetonitrile derivatives in creating privileged scaffolds for drug discovery underscores the research value of this compound, especially in developing new molecules with potential biological activities. This product is intended for research and further manufacturing applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans.

Properties

IUPAC Name

2-hydroxy-2-pyridin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNRUINSQUUCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518590
Record name Hydroxy(pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83012-15-1
Record name α-Hydroxy-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83012-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxy(pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(pyridin-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxy group. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 2-pyridinecarboxaldehyde.

    Reduction: Formation of 2-(aminomethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Hydroxy(pyridin-2-yl)acetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

  • Oxidation : Converts to 2-pyridinecarboxaldehyde.
  • Reduction : Forms 2-(aminomethyl)pyridine.
  • Substitution : Generates various substituted pyridine derivatives based on introduced substituents.

Biology

The compound has been investigated for its potential antimicrobial properties . Research indicates that it may disrupt microbial cell wall synthesis, leading to cell death. This mechanism suggests its application in developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its role as a potential drug candidate, particularly in designing enzyme inhibitors. Its interaction with specific biological targets could lead to therapeutic applications in treating diseases such as Alzheimer's and other neurological disorders by modulating neurotransmission pathways .

Antimicrobial Activity

A study reported that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. This highlights its potential as an antimicrobial agent.

Bitopic Ligands Development

Research has focused on synthesizing bitopic ligands incorporating this compound, demonstrating selective activation of M1 mAChRs linked to cognitive function enhancement . This suggests its utility in developing treatments for cognitive impairments.

Mechanism of Action

The mechanism of action of hydroxy(pyridin-2-yl)acetonitrile depends on its application. In antimicrobial research, it is believed to interfere with the synthesis of essential biomolecules in microbial cells, leading to cell death. The compound may target specific enzymes or pathways critical for microbial survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine-containing acetonitrile derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents/Modifications Key Properties/Applications References
2-(Pyridin-2-yl)acetonitrile Base structure without hydroxyl group Intermediate for indolizine synthesis via condensation with aldehydes and isonitriles .
5-Nitro-2-pyridineacetonitrile Nitro group at pyridine C5 Melting point: 66°C; used in electrophilic substitution reactions .
2-(6-Chloropyridin-2-yl)acetonitrile Chloro at pyridine C6 Reactivity in nucleophilic aromatic substitution; precursor for agrochemicals .
2-(2-Hydroxy-4-methylpyridin-3-yl)acetonitrile Hydroxy at pyridine C2, methyl at C4 Potential chelating agent; discontinued due to niche applications .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile Chloro and CF3 groups at pyridine High-yield intermediate for fluopyram (fungicide) synthesis .
(E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile Oxoindolinylidene group Red solid; 84% yield via oxidative cyclization; photophysical applications .

Positional Isomerism in Pyridine Derivatives

highlights the impact of pyridine ring position on photophysical properties. For example:

  • 2-(Pyridin-2-yl)acetonitrile: Strong electron-withdrawing effects enhance charge transfer in donor-acceptor systems.
  • 3- and 4-(Pyridin-2-yl)acetonitrile : Reduced conjugation efficiency compared to the 2-position isomer, leading to lower luminescence quantum yields .

Reactivity and Functional Group Influence

  • Hydroxyl Group: Hydroxy(pyridin-2-yl)acetonitrile’s -OH group increases polarity and acidity (pKa ~8–10, estimated), facilitating deprotonation in nucleophilic reactions or metal coordination. This contrasts with non-hydroxylated analogs like 2-(pyridin-2-yl)acetonitrile, which lack such Brønsted acidity .
  • Nitrile Group : The -CN group in all analogs enables nucleophilic addition (e.g., with Grignard reagents) or cyclization (e.g., indolizine formation in Bienaymé’s three-component synthesis) .

Key Research Findings and Trends

Synthetic Efficiency : One-pot methodologies (e.g., ) are prioritized for industrial-scale production of pyridyl acetonitriles, reducing costs and waste .

Photophysical Tuning : Positional isomerism (2- vs. 3-/4-pyridyl) significantly impacts charge-transfer properties in materials science .

Safety and Handling : Chloro- and nitro-substituted derivatives (e.g., 2-(6-chloropyridin-2-yl)acetonitrile) require stringent safety protocols due to toxicity risks (H315, H319 warnings) .

Q & A

Q. What are the common synthetic routes for Hydroxy(pyridin-2-yl)acetonitrile, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions starting from pyridine derivatives. Key steps include:

  • Nitration : Introduction of a nitro group using concentrated sulfuric acid and nitric acid under controlled temperatures (50–70°C) to ensure regioselectivity .
  • Functionalization : Substitution reactions (e.g., trifluoromethylation) using reagents like CF₃Cu in anhydrous solvents (e.g., DMF) .
  • Cyanation : Conversion of a halogen or hydroxyl group to a nitrile using KCN or NaCN in polar aprotic solvents .
    Optimization : Reaction monitoring via TLC or HPLC ensures purity, while temperature gradients and inert atmospheres minimize side reactions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the pyridine ring (e.g., chemical shifts for nitro groups at δ 8.5–9.0 ppm) .
  • X-ray Crystallography : SHELXL (via WinGX suite) refines crystal structures, resolving bond angles and torsional strain. For example, the pyridine ring’s planarity and nitrile group orientation are validated using anisotropic displacement parameters .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is this compound purified, and what challenges arise during isolation?

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (2°C/min) avoids amorphous precipitates .
  • Distillation : Vacuum distillation (50–60°C, 0.1 mmHg) removes low-boiling impurities.
  • Challenges : Hygroscopicity and air sensitivity require anhydrous conditions. Silica gel chromatography (hexane/ethyl acetate) resolves regioisomeric byproducts .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the stability and tautomerization of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models:

  • Tautomerization : Proton transfer between the hydroxyl and pyridine nitrogen, forming a zwitterionic intermediate. Energy barriers (~15 kcal/mol) suggest tautomers are transient under ambient conditions .
  • Decarboxylation Pathways : Transition states for CO₂ loss are identified using intrinsic reaction coordinate (IRC) calculations. Steric hindrance from substituents (e.g., nitro groups) increases activation energy by 5–8 kcal/mol .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

  • Nitro Group Reduction : In microbial cells, nitro groups undergo enzymatic reduction to nitro radicals, generating reactive oxygen species (ROS) that disrupt DNA and membrane integrity .
  • Lipophilicity Enhancement : Trifluoromethyl or pyridine groups increase logP values, improving membrane penetration (e.g., logP = 1.8 for derivatives with CF₃ substituents) .
  • Target Interaction : Molecular docking studies suggest binding to microbial dihydrofolate reductase (DHFR) with ∆G = -9.2 kcal/mol .

Q. How do substituents on the pyridine ring influence regioselectivity in nucleophilic substitution reactions?

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate the 2- and 4-positions for nucleophilic attack. Hammett constants (σₚ = 1.27 for NO₂) correlate with reaction rates .
  • Steric Effects : Bulky substituents (e.g., -CF₃) at the 3-position direct nucleophiles to the 5-position. Example: Substitution yields 85% 5-chloro derivatives vs. 15% 3-chloro under identical conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydroxy(pyridin-2-yl)acetonitrile
Reactant of Route 2
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